2-(4-Bromophenyl)furan chemical properties
2-(4-Bromophenyl)furan chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-(4-Bromophenyl)furan
Introduction
2-(4-Bromophenyl)furan is a heterocyclic aromatic compound that incorporates both a furan ring and a brominated phenyl group. This bifunctional molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in many biologically active compounds. This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)furan, its spectroscopic signature, relevant experimental protocols, and safety information.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-(4-Bromophenyl)furan are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₇BrO[1] |
| Molecular Weight | 223.07 g/mol [1] |
| CAS Number | 14297-34-8[1][2] |
| Appearance | Off-white solid[2] |
| Melting Point | 83-84.5 °C[2] |
| Boiling Point | 277.4 ± 15.0 °C (Predicted)[2] |
| Density | 1.451 ± 0.06 g/cm³ (Predicted)[2] |
| Purity | ≥98%[1] |
| Solubility | Soluble in common organic solvents. |
| InChI | 1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |
| InChIKey | FBIKSVALROQWIY-UHFFFAOYSA-N[3] |
| SMILES | C1=COC(=C1)C2=CC=C(C=C2)Br[1] |
Computational Chemistry Data
Computational predictions provide valuable insights into the behavior of 2-(4-Bromophenyl)furan in various chemical environments.
| Parameter | Value |
| TPSA | 13.14 |
| LogP | 3.7091[1] |
| Hydrogen Bond Acceptors | 1[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 1[1] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the furan and phenyl rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons of the furan and bromophenyl rings.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to C-H and C=C bonds in the aromatic systems.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of bromine.[4]
General Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]
-
Instrumentation: Acquire the data on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.[4]
-
¹H NMR Acquisition: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-50 mg) may be required, and longer acquisition times are necessary.[4]
IR Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[4]
-
Acquisition: Record a background spectrum of the empty instrument. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound.
Experimental Protocols
The following protocol describes a general method for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura cross-coupling reaction. This illustrates a common application of compounds containing a bromophenyl moiety.[5]
Synthesis of N-(4-bromophenyl)furan-2-carboxamide Analogues via Suzuki-Miyaura Cross-Coupling
Materials:
-
N-(4-bromophenyl)furan-2-carboxamide
-
Aryl or heteroaryl boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under an inert argon atmosphere.[5]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]
-
Stir the mixture for 30 minutes at room temperature.[5]
-
Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K₃PO₄ (1.0 eq., 0.488 mmol) as a base, and 0.5 mL of water.[5]
-
Reflux the reaction mixture for 8–18 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary evaporator.[5]
Reactivity and Chemical Behavior
2-(4-Bromophenyl)furan possesses two key reactive sites: the furan ring and the bromophenyl group.
-
Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also participate in cycloaddition reactions.[7]
-
Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl substituents at the para-position of the phenyl ring.
Safety and Handling
Hazard Identification:
-
May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.[8]
-
Hazard Code: Xi (Irritant).[2]
Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas.[8]
-
Avoid contact with skin and eyes.[8]
-
Use only in a chemical fume hood.[8]
-
Store in a tightly closed container in a dry place.[8]
-
Keep refrigerated for long-term storage.[8]
-
May form explosive peroxides on prolonged storage.[9]
Personal Protective Equipment:
-
Eyes: Safety glasses.[8]
-
Skin: Wear appropriate protective gloves to prevent skin exposure.[8]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[8]
Disposal:
-
Dispose of in a manner consistent with federal, state, and local regulations.[8]
-
Contact a licensed professional waste disposal service to dispose of this material.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. 14297-34-8 CAS MSDS (2-(4-BROMOPHENYL)FURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(4-bromophenyl)furan [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]
- 6. Furan - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. aobchem.com [aobchem.com]
- 9. fishersci.com [fishersci.com]
